4-[(2-methylphenoxy)methyl]pyridine
Description
4-[(2-Methylphenoxy)methyl]pyridine is a pyridine derivative featuring a 2-methylphenoxymethyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol.
Properties
IUPAC Name |
4-[(2-methylphenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKHXWTUOGILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-methylphenoxy)methyl]pyridine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .
Chemical Reactions Analysis
4-[(2-Methylphenoxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as manganese dioxide under microwave irradiation.
Reduction: It can be reduced using catalytic hydrogenation or other reducing agents.
Common reagents used in these reactions include palladium catalysts, boron reagents, Grignard reagents, and oxidizing agents like manganese dioxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Methylphenoxy)methyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-methylphenoxy)methyl]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Compound 490-M18 [(2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid]
- Structure: Shares the (2-methylphenoxy)methylphenyl group but incorporates a hydroxyimino-acetic acid backbone instead of pyridine.
- Key Differences: The acetic acid moiety introduces hydrogen-bonding capacity and acidity, which are absent in 4-[(2-methylphenoxy)methyl]pyridine. This structural variation likely enhances solubility in polar solvents but reduces lipophilicity.
- Applications: Potential as a chelating agent or intermediate in drug synthesis, unlike the pyridine-based target compound .
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine
- Structure : A trisubstituted pyridine with methoxy and methyl groups at multiple positions.
- Key Differences : Additional methoxy and methyl substituents increase steric bulk and electron-donating effects, altering reactivity and bioavailability.
- Physicochemical Properties: Higher molecular weight (357.41 g/mol) and likely elevated melting point compared to the simpler this compound .
BOP-11/BOP-12 (1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) Pyridinium Derivatives)
- Structure: Pyridinium salts with bulky benzyl and quinazolinone groups.
- Key Differences: The cationic pyridinium core and extended substituents enhance interactions with enzymes like acetylcholinesterase (AChE). In contrast, this compound’s neutral pyridine ring may limit such interactions.
- Biological Activity : BOP derivatives show moderate AChE inhibition, while the target compound’s activity remains unexplored .
Physicochemical and Spectral Properties
Biological Activity
4-[(2-Methylphenoxy)methyl]pyridine is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
IUPAC Name: this compound
Molecular Weight: 199.25 g/mol
Chemical Structure: The compound consists of a pyridine ring substituted with a 2-methylphenoxy group, which influences its biological interactions.
This compound exhibits biological activity primarily through its structural similarity to plant hormones, particularly auxins. This similarity allows it to mimic the action of indoleacetic acid (IAA), leading to:
- Uncontrolled Growth in Plants: Similar compounds have been shown to induce rapid growth in broad-leaf plants by disrupting normal growth processes, ultimately resulting in plant death.
- Biochemical Pathways: The compound may interfere with various biochemical pathways associated with plant growth regulation, potentially affecting cellular processes such as cell division and elongation.
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial and antifungal properties. These activities are attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Activity | Target Organisms | Effect |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | Inhibition of growth |
| Antifungal | Fungi (e.g., Candida) | Disruption of cell wall synthesis |
Case Studies
- Fungicidal Activity: A study demonstrated that derivatives of pyridine compounds, including this compound, exhibited significant fungicidal activity against various fungal strains, suggesting potential applications in agriculture as fungicides .
- Metabolic Pathways Analysis: Research comparing metabolic pathways of related compounds revealed that this compound could undergo biotransformation in different species, indicating its environmental persistence and potential accumulation in ecosystems .
Applications in Research and Industry
The compound's unique properties make it valuable in several fields:
- Agriculture: Its herbicidal properties suggest utility in managing unwanted vegetation by mimicking plant hormones.
- Pharmaceuticals: Ongoing research is exploring its potential as a therapeutic agent targeting specific molecular pathways involved in disease processes.
- Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds used in various industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
